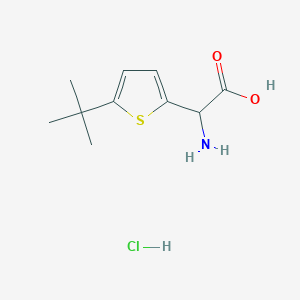
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has shown potential as a safer alternative to traditional NSAIDs.
Mechanism of Action
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is a prodrug that is selectively activated in inflamed tissues. It is converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By selectively inhibiting COX-2 in inflamed tissues, amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological function.
Biochemical and Physiological Effects:
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and chronic obstructive pulmonary disease. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been found to be well-tolerated in animal studies, with no adverse effects on liver or kidney function.
Advantages and Limitations for Lab Experiments
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has several advantages for lab experiments. It has been extensively studied in animal models of inflammation and has shown promising results as a safer alternative to traditional NSAIDs. However, there are also some limitations to using amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in lab experiments. It is a prodrug that is selectively activated in inflamed tissues, which may limit its effectiveness in certain experimental settings. Additionally, the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride may have different properties than the free base, which could affect its pharmacological activity.
Future Directions
There are several future directions for research on amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride. One area of interest is the potential use of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in treating other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of more targeted delivery systems for amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, which could improve its effectiveness in certain experimental settings. Finally, further studies are needed to fully understand the mechanism of action of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride and its potential as a safer alternative to traditional NSAIDs.
Synthesis Methods
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is synthesized by reacting 5-tert-butyl-2-thiophenecarboxylic acid with ammonia to form 5-tert-butyl-2-thienylamine. The amine is then reacted with acetic anhydride to form amino(5-tert-butyl-2-thienyl)acetic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride.
Scientific Research Applications
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been extensively studied for its potential as a safer alternative to traditional NSAIDs. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has also been studied for its potential in treating other inflammatory conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
properties
IUPAC Name |
2-amino-2-(5-tert-butylthiophen-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-10(2,3)7-5-4-6(14-7)8(11)9(12)13;/h4-5,8H,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDWORVMAZETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)